4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid
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Overview
Description
4-[5-[[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-2-furanyl]-3-methylbenzoic acid is an imidazolidine-2,4-dione.
Scientific Research Applications
Synthesis and Chemical Properties
- A study explored the synthesis of compounds related to "4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid", focusing on the creation of a new triazafulvalene system. This involved cycloaddition and subsequent reactions to form complex organic structures (Uršič, Svete, & Stanovnik, 2010).
Anticancer Properties
- Another study synthesized derivatives of a similar compound and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. The research highlighted the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).
Antiangiogenic Effects
- Research on thioxothiazolidin-4-one derivatives, which share structural similarities with the query compound, revealed their potential in inhibiting tumor growth and tumor-induced angiogenesis in mice. This suggests possible applications in anticancer therapies (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Anti-inflammatory and Antinociceptive Properties
- A study on thiazolopyrimidine derivatives, structurally related to the query compound, explored their antinociceptive and anti-inflammatory properties. The research aimed at finding new pharmacological agents with reduced side effects (Selvam, Karthik, Palanirajan, & Ali, 2012).
Molecular Docking and Synthesis Studies
- Investigations into the molecular docking and synthesis of novel compounds, including those structurally similar to the query compound, have been conducted for potential anticancer and antimicrobial applications (Katariya, Vennapu, & Shah, 2021).
Properties
Molecular Formula |
C23H17ClN2O5 |
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Molecular Weight |
436.8 g/mol |
IUPAC Name |
4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C23H17ClN2O5/c1-13-10-14(22(28)29)6-8-17(13)20-9-7-16(31-20)11-19-21(27)26(23(30)25-19)12-15-4-2-3-5-18(15)24/h2-11H,12H2,1H3,(H,25,30)(H,28,29)/b19-11+ |
InChI Key |
UYEYPATYXUVPQG-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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